molecular formula C19H20N6O2S B4696409 3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

Cat. No.: B4696409
M. Wt: 396.5 g/mol
InChI Key: YYDGPJHHDWEGNU-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that combines the structural features of 3-nitrobenzaldehyde and a triazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:

    Nitration of Benzaldehyde: The initial step involves the nitration of benzaldehyde to produce 3-nitrobenzaldehyde.

    Formation of Triazole Derivative: The next step involves the synthesis of the triazole derivative. This can be achieved by reacting mesitylmethyl sulfanyl with appropriate triazole precursors under controlled conditions.

    Hydrazone Formation: Finally, the 3-nitrobenzaldehyde is reacted with the triazole derivative to form the hydrazone compound. This step typically involves the use of hydrazine or its derivatives under acidic or basic conditions to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and triazole moiety can participate in various biochemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde: A precursor in the synthesis of the compound, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Triazole Derivatives: Compounds containing the triazole ring, widely studied for their biological activities and applications in medicinal chemistry.

Uniqueness

3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to the combination of the nitrobenzaldehyde and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-[(2,4,6-trimethylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-7-13(2)17(14(3)8-12)11-28-19-21-18(23-24-19)22-20-10-15-5-4-6-16(9-15)25(26)27/h4-10H,11H2,1-3H3,(H2,21,22,23,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDGPJHHDWEGNU-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NNC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)CSC2=NNC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

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